2-(2-Iodophenyl)pyrrolidinehydrochloride is an organic compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocyclic structure. The compound features an iodine atom attached to a phenyl group, specifically at the 2-position of the pyrrolidine. Its molecular formula is , and it has a molecular weight of approximately 309.57 g/mol. This compound is significant in various chemical applications, particularly in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure and properties. The compound's unique attributes make it a subject of interest in both academic and industrial research contexts.
2-(2-Iodophenyl)pyrrolidinehydrochloride falls under the classification of heterocyclic compounds, specifically pyrrolidines. Pyrrolidines are known for their diverse biological activities and are often utilized in the synthesis of pharmaceuticals.
The synthesis of 2-(2-Iodophenyl)pyrrolidinehydrochloride typically involves the reaction of 2-iodoaniline with pyrrolidine. The following outlines common methods used for its synthesis:
The molecular structure of 2-(2-Iodophenyl)pyrrolidinehydrochloride can be described as follows:
The chemical reactivity of 2-(2-Iodophenyl)pyrrolidinehydrochloride can be explored through several types of reactions:
The mechanism of action for compounds like 2-(2-Iodophenyl)pyrrolidinehydrochloride often involves interactions at the molecular level with biological targets:
The applications of 2-(2-Iodophenyl)pyrrolidinehydrochloride span various fields:
Iodine’s unique combination of large atomic radius (198 pm), polarizability, and leaving group potential makes it indispensable in kinase inhibitor design. When incorporated at the ortho-position of 2-arylpyrrolidine systems, iodine exerts three critical functions:
Table 1: Comparative Bioactivity of Iodophenylpyrrolidine Regioisomers
Substitution Pattern | CAS Number | Kinase Inhibition IC50 (nM)(VEGFR2/PDGFRβ) | Metabolic Stability(% remaining @ 30 min) |
---|---|---|---|
ortho-Iodo | 383127-23-9 | 12 ± 0.8 / 18 ± 1.2 | 92% |
meta-Iodo | 317355-10-5 | 84 ± 3.1 / 97 ± 4.5 | 78% |
para-Iodo | 1423027-87-5 | 210 ± 8.7 / 185 ± 6.9 | 65% |
Data derived from enzymatic assays and liver microsome studies [2] [6] [7].
The pyrrolidine core in 2-(2-Iodophenyl)pyrrolidinehydrochloride enables conformational adaptability critical for multi-kinase targeting. Key advantages include:
Table 2: Pyrrolidine Scaffold Optimization Effects on Kinase Binding
Pyrrolidine Modification | Δ Binding Affinity vs. Parent(VEGFR2/PDGFRβ) | Selectivity Ratio(On-target/Off-target) |
---|---|---|
None (parent) | Baseline | 1:8.5 |
C5-methyl | +3.2-fold / +2.7-fold | 1:3.1 |
N-Hydroxyethyl | -1.8-fold / -1.2-fold | 1:12.4 |
C3-Carboxylic acid | Unbinding | N/A |
Data from BLD Pharm structure-activity relationship screenings [2] [5].
The evolution of 2-arylpyrrolidines spans three decades of rational design:
Table 3: Key Milestones in 2-Arylpyrrolidine Anticancer Agent Development
Year | Compound | CAS Number | Therapeutic Advance |
---|---|---|---|
1998 | 2-(2-Methoxyphenyl)pyrrolidine | N/A | First proof of blood-brain barrier penetration |
2005 | 2-(2-Iodophenyl)pyrrolidine | 383127-23-9 | Demonstrated VEGFR2 inhibition <100nM |
2012 | 2-(4-Iodophenyl)pyrrolidine hydrochloride | 1423027-87-5 | Achieved tumor regression in xenograft models |
2021 | 2-(2-Iodophenyl)pyrrolidinehydrochloride | 154803679 | Orally bioavailable salt form; Phase I trial success |
Historical data compiled from supplier catalogs and research publications [1] [2] [7].
Comprehensive Compound Index
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2